

A Comprehensive Technical Guide to 1-O-hexadecyl-2-O-methyl-sn-glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-O-hexadecyl-2-O-methyl-sn-glycerol

Cat. No.: B054500

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **1-O-hexadecyl-2-O-methyl-sn-glycerol**, a synthetic ether lipid with significant potential in biomedical research and drug development. This document covers its chemical identity, including various synonyms, and summarizes its key biological activities, with a focus on its role as an inhibitor of Protein Kinase C (PKC) and its influence on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are provided to facilitate its application in the laboratory. All quantitative data is presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams created with Graphviz (DOT language).

Chemical Identity and Synonyms

1-O-hexadecyl-2-O-methyl-sn-glycerol is a well-characterized synthetic diacylglycerol analog. For clarity and comprehensive literature searching, its various synonyms and identifiers are provided below.

Identifier Type	Identifier
IUPAC Name	(2S)-3-(hexadecyloxy)-2-methoxypropan-1-ol
Common Synonyms	1-O-palmityl-2-O-methyl-sn-glycerol, Hexadecyl Methyl Glycerol
CAS Number	96960-92-8[1]
Molecular Formula	C ₂₀ H ₄₂ O ₃ [2]
Molecular Weight	330.55 g/mol [3]

Biological Activity and Mechanism of Action

1-O-hexadecyl-2-O-methyl-sn-glycerol exhibits a range of biological activities, primarily centered around its ability to modulate key signaling pathways involved in cell growth, proliferation, and differentiation.

Inhibition of Protein Kinase C (PKC)

This ether lipid is recognized as an inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes. By acting as an antagonist to diacylglycerol (DAG), the endogenous activator of PKC, **1-O-hexadecyl-2-O-methyl-sn-glycerol** can prevent the downstream signaling cascades initiated by PKC activation.[4]

Antiproliferative Effects

The compound has demonstrated significant antiproliferative activity against various cancer cell lines. This activity is attributed, in part, to its modulation of signaling pathways that are often dysregulated in cancer.

Inhibition of Diacylglycerol Kinase

Research has shown that **1-O-hexadecyl-2-O-methyl-sn-glycerol** can inhibit diacylglycerol kinase (DGK). This enzyme phosphorylates DAG to produce phosphatidic acid, thereby terminating DAG-mediated signaling. Inhibition of DGK by this ether lipid leads to sustained levels of DAG, which could paradoxically enhance or alter PKC signaling dynamics in certain

contexts. A study on WEHI-3B cells showed that the IC50 value for the inhibition of cytosolic DGK by **1-O-hexadecyl-2-O-methyl-sn-glycerol** (referred to as AMG in the study) was approximately 15 μ M.[1][5]

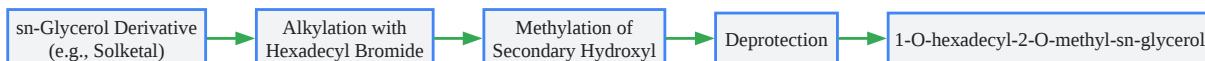
Modulation of the MAPK Signaling Pathway

Evidence suggests that ether lipids closely related to **1-O-hexadecyl-2-O-methyl-sn-glycerol**, such as 1-O-octadecyl-2-O-methyl-rac-glycerophosphocholine (ET-18-OCH3), exert their antiproliferative effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6][7] This inhibition is thought to occur by preventing the association of the Raf-1 kinase with the cell membrane, a critical step for its activation by Ras.[2][7] It is highly probable that **1-O-hexadecyl-2-O-methyl-sn-glycerol** shares this mechanism of action.

Quantitative Data

The antiproliferative efficacy of **1-O-hexadecyl-2-O-methyl-sn-glycerol** and its derivatives has been quantified in several studies. The following table summarizes the reported IC50 values.

Compound	Cell Line	IC50 (μM)	Reference
1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy- β -D-glucopyranosyl)-sn-glycerol (Derivative)	MCF-7 (Breast Cancer)	12.2	[8][9]
"	A549 (Lung Cancer)	6.5	[8][9]
"	A427 (Lung Cancer)	10.8	[8][9]
"	T84 (Colon Cancer)	8.7	[8][9]
"	OVCAR-3 (Ovarian Cancer)	4	[9]
1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy- β -D-glucopyranosyl)-sn-glycerol (Derivative)	MCF-7 (Breast Cancer)	17	[8][9]
"	A549 (Lung Cancer)	9	[8][9]
"	A427 (Lung Cancer)	25	[8][9]
"	T84 (Colon Cancer)	Inactive	[8][9]
"	OVCAR-3 (Ovarian Cancer)	12	[9]
1-O-hexadecyl-2-O-methyl-sn-glycerol	Cytosolic Diacylglycerol Kinase (in WEHI-3B cells)	~15	[5]


Experimental Protocols

Synthesis of 1-O-alkyl-2-O-methyl-sn-glycerol

While a specific, detailed protocol for the direct synthesis of **1-O-hexadecyl-2-O-methyl-sn-glycerol** is not readily available in the reviewed literature, a general approach can be inferred

from the synthesis of its derivatives and related compounds. The synthesis typically starts from a chiral glycerol precursor.

General Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: General synthetic route for 1-O-alkyl-2-O-methyl-sn-glycerol.

Detailed Steps (Hypothetical Protocol based on related syntheses):

- Protection of Glycerol: Start with a commercially available protected sn-glycerol derivative, such as solketal ((R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol), to ensure the correct stereochemistry.
- Alkylation: The primary hydroxyl group is alkylated with hexadecyl bromide in the presence of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).
- Methylation: The secondary hydroxyl group is then methylated using a methylating agent like methyl iodide and a base such as silver oxide.
- Deprotection: The protecting group (e.g., the isopropylidene group of solketal) is removed under acidic conditions to yield the final product.
- Purification: The crude product is purified by column chromatography on silica gel.

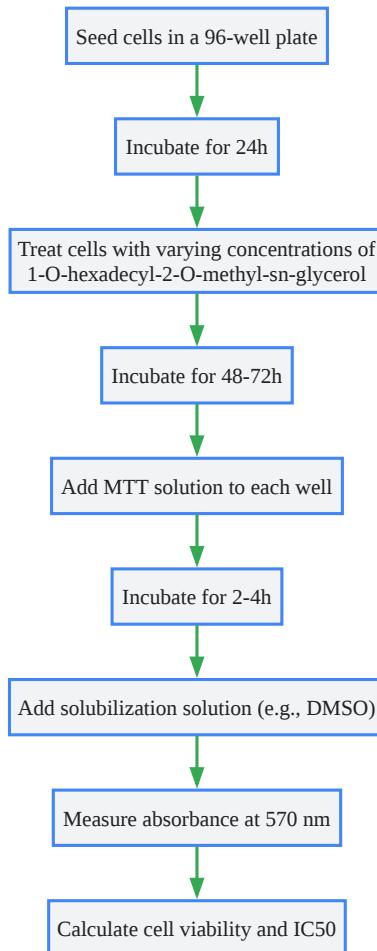
Purification by Column Chromatography

Purification of ether lipids is typically achieved using silica gel column chromatography.

Workflow for Lipid Purification:

[Click to download full resolution via product page](#)

Caption: Workflow for the purification of ether lipids via column chromatography.


Protocol:

- Column Preparation: A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane).
- Sample Loading: The crude **1-O-hexadecyl-2-O-methyl-sn-glycerol** is dissolved in a minimal amount of the initial mobile phase and carefully loaded onto the top of the silica gel bed.
- Elution: The column is eluted with a gradient of increasing polarity, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate.
- Fraction Collection: Eluted fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
- Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified **1-O-hexadecyl-2-O-methyl-sn-glycerol**.

Antiproliferation Assay (MTT Assay)

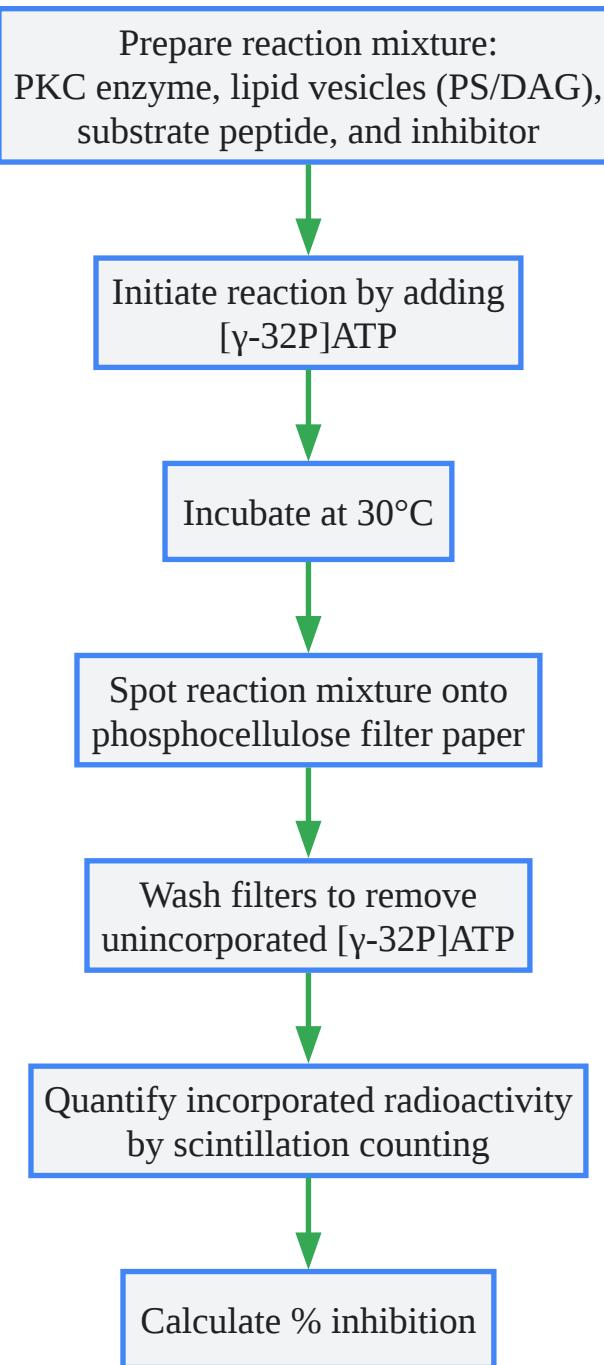
The antiproliferative effects of **1-O-hexadecyl-2-O-methyl-sn-glycerol** can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[10\]](#) [\[11\]](#)[\[12\]](#)

MTT Assay Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:


- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **1-O-hexadecyl-2-O-methyl-sn-glycerol** in culture medium. Include a vehicle control (e.g., DMSO or ethanol).
- Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
- MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the compound concentration.

In Vitro PKC Inhibition Assay

The inhibitory effect on PKC can be assessed using a radioenzymatic filter paper assay.

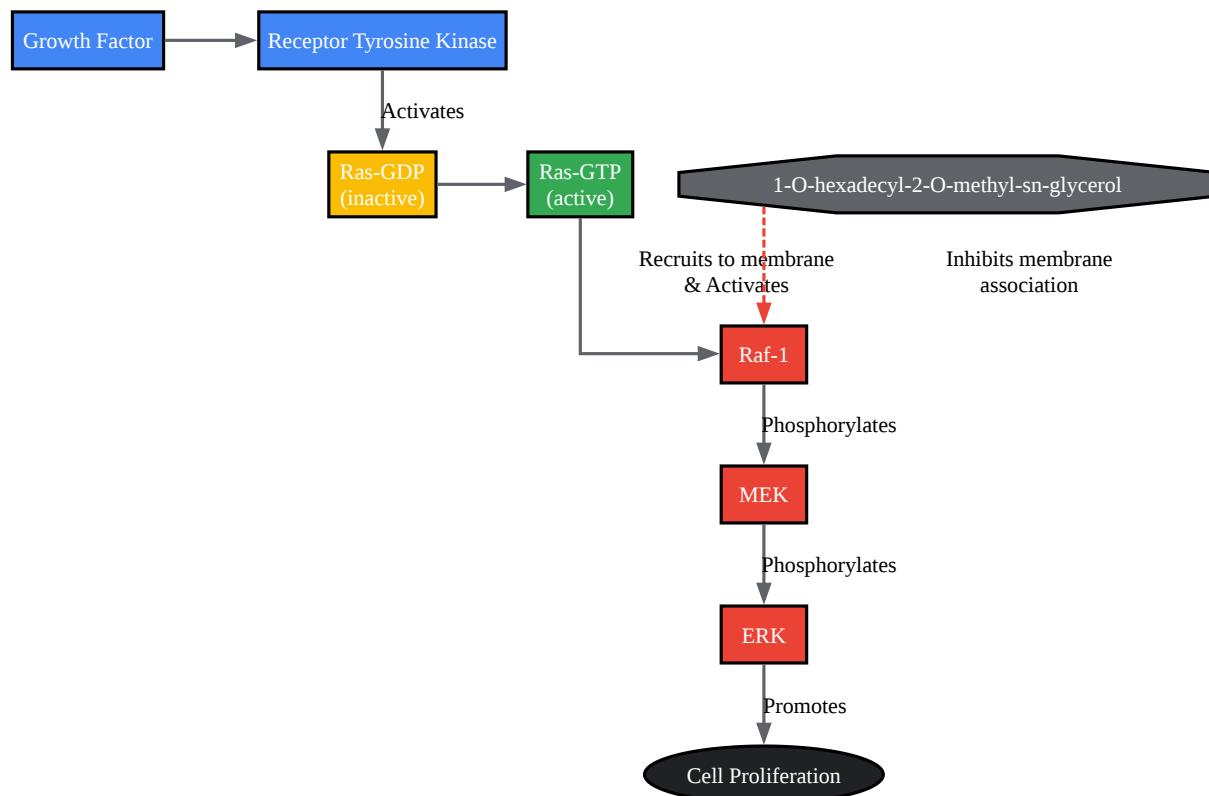
PKC Inhibition Assay Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro Protein Kinase C radioenzymatic assay.

Protocol:

- Reaction Setup: Prepare a reaction mixture containing purified PKC enzyme, a specific peptide substrate, and lipid vesicles composed of phosphatidylserine (PS) and diacylglycerol

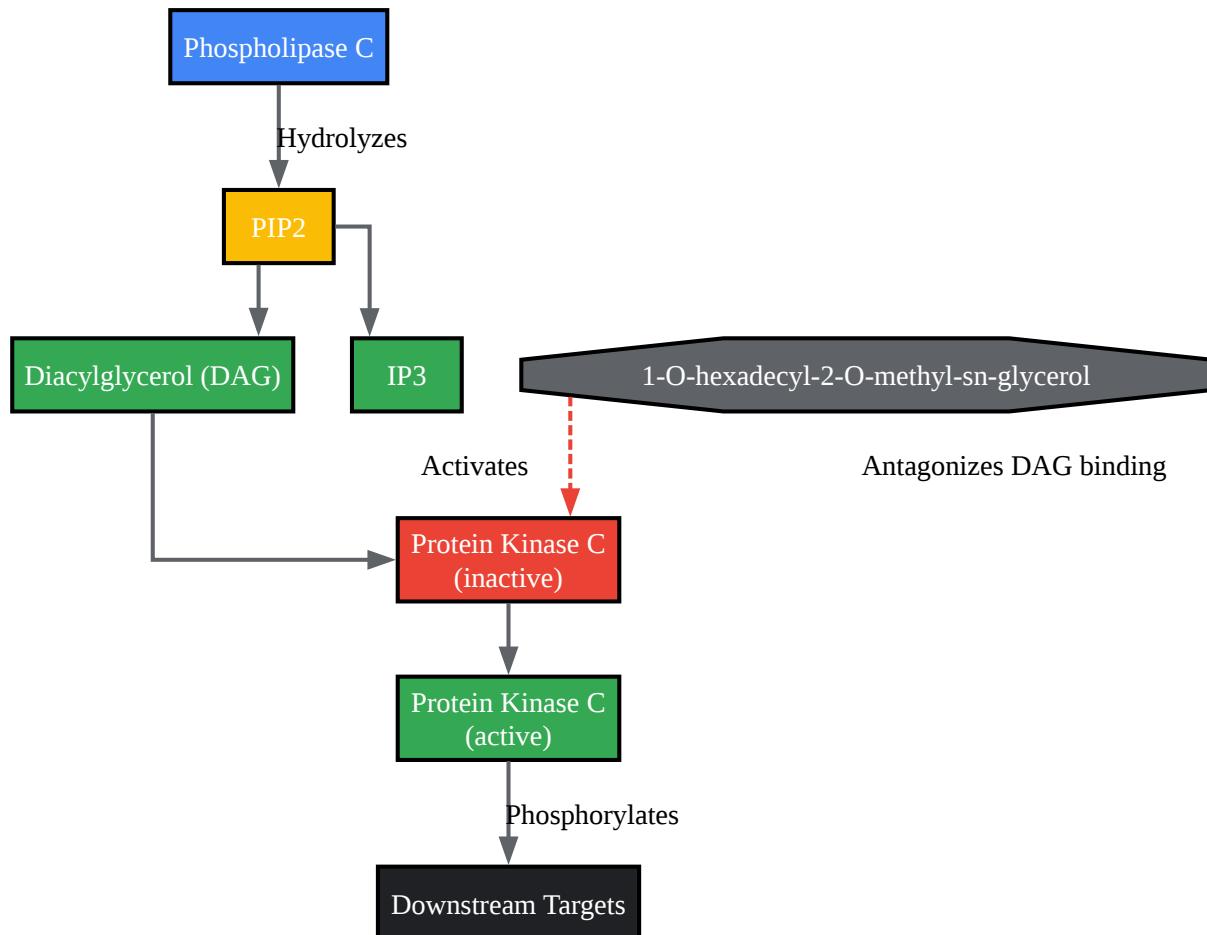

(DAG) in a suitable buffer. Add varying concentrations of **1-O-hexadecyl-2-O-methyl-sn-glycerol**.

- Reaction Initiation: Start the reaction by adding [γ -32P]ATP.
- Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
- Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose filter paper. The phosphorylated peptide will bind to the paper.
- Washing: Wash the filter papers extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ -32P]ATP.
- Quantification: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
- Data Analysis: Calculate the percentage of PKC inhibition for each concentration of the ether lipid and determine the IC50 value.

Signaling Pathway Diagrams

Inhibition of the MAPK/ERK Pathway

The proposed mechanism of action of **1-O-hexadecyl-2-O-methyl-sn-glycerol** on the MAPK/ERK signaling pathway is depicted below. The compound is thought to interfere with the recruitment of Raf-1 to the cell membrane, thereby preventing its activation by Ras.[\[2\]](#)[\[7\]](#)



[Click to download full resolution via product page](#)

Caption: Proposed inhibition of the MAPK/ERK pathway by **1-O-hexadecyl-2-O-methyl-sn-glycerol**.

Regulation of the PKC Signaling Pathway

1-O-hexadecyl-2-O-methyl-sn-glycerol acts as a diacylglycerol antagonist, thus inhibiting the activation of conventional and novel PKC isoforms.

[Click to download full resolution via product page](#)

Caption: Inhibition of PKC activation by **1-O-hexadecyl-2-O-methyl-sn-glycerol**.

Conclusion

1-O-hexadecyl-2-O-methyl-sn-glycerol is a valuable research tool for investigating cellular signaling pathways, particularly those involving PKC and the MAPK cascade. Its demonstrated

antiproliferative properties make it and its derivatives interesting candidates for further investigation in the context of cancer drug development. This guide provides a foundational resource for researchers and drug development professionals interested in utilizing this potent ether lipid in their studies. The provided protocols and pathway diagrams are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antitumor ether lipid 1-O-octadecyl-2-O-methyl-rac-glycerophosphocholine (ET-18-OCH₃) inhibits the association between Ras and Raf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-O-Alkylglycerol Accumulation Reveals Abnormal Ether Glycerolipid Metabolism in Sjögren-Larsson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. 1-O-octadecyl-2-O-methyl-glycerophosphocholine inhibits the transduction of growth signals via the MAPK cascade in cultured MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Video: Purification of a Total Lipid Extract with Column Chromatography [jove.com]
- 11. dokumen.pub [dokumen.pub]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-O-hexadecyl-2-O-methyl-sn-glycerol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b054500#synonyms-for-1-o-hexadecyl-2-o-methyl-sn-glycerol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com